molecular formula C17H22N2O2 B6288257 5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95% CAS No. 2737207-40-6

5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%

Cat. No. B6288257
CAS RN: 2737207-40-6
M. Wt: 286.37 g/mol
InChI Key: QQCPEYCVMPVPCV-UHFFFAOYSA-N
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Description

5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Butyl-2-DBP) is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the pyrazole family and has a variety of applications due to its unique chemical structure and properties.

Scientific Research Applications

5-t-Butyl-2-DBP is used in a variety of scientific research applications, such as drug design and development, as well as in the study of enzyme inhibition and enzyme-catalyzed reactions. It has also been used in the study of the structure-activity relationships of various compounds. Additionally, 5-t-Butyl-2-DBP has been used in the study of the pharmacological effects of various drugs, such as anti-inflammatory drugs, and in the study of the mechanisms of action of various enzymes.

Mechanism of Action

The mechanism of action of 5-t-Butyl-2-DBP is not well understood, however, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought to interact with the enzyme at the active site, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 5-t-Butyl-2-DBP may act as an allosteric inhibitor, altering the conformation of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-DBP are not well understood. However, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases. Additionally, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-t-Butyl-2-DBP in laboratory experiments is its high purity and low cost. Additionally, it is easy to synthesize and can be used in a variety of experiments, including drug design and development, enzyme inhibition studies, and structure-activity relationship studies. However, one of the main limitations of using 5-t-Butyl-2-DBP in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme and may interact with other enzymes, leading to unpredictable results.

Future Directions

There are several potential future directions for the use of 5-t-Butyl-2-DBP in scientific research. One potential direction is to further explore its anti-inflammatory properties and examine its potential applications in the treatment of inflammatory diseases. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and its potential applications in drug design and development. Another potential direction is to explore its potential as an allosteric inhibitor and examine its effects on the conformation of enzymes. Finally, further research could be done to explore its potential as a drug delivery system, as it has the ability to penetrate cell membranes and deliver drugs to specific targets.

Synthesis Methods

The synthesis of 5-t-Butyl-2-DBP is a multi-step process and involves the use of several reagents and catalysts. The first step is the formation of the intermediate compound, 5-t-butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole, by reacting ethylmagnesium bromide with 4-methylbenzaldehyde. This step is followed by the introduction of a carboxylic acid group to the pyrazole moiety, which is done by reacting the intermediate with carbon dioxide in the presence of a Lewis acid catalyst. The resulting product is 5-t-Butyl-2-DBP.

properties

IUPAC Name

5-tert-butyl-2-[(3,4-dimethylphenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-6-7-13(8-12(11)2)10-19-14(16(20)21)9-15(18-19)17(3,4)5/h6-9H,10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPEYCVMPVPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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